ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

Lipophilicity Drug Design Pharmacokinetics

This 5-fluoro-3-methylindole-2-carboxylate is a strategic building block for CNS prodrug design; its ethyl ester enhances lipophilicity (cLogP 2.79) over the carboxylic acid analog, improving blood-brain barrier penetration for neurological R&D. The unique 5-fluoro/3-methyl substitution pattern provides distinct electronic and steric profiles for developing targeted kinase inhibitors and broad-spectrum antivirals. Choose this specific ester to fine-tune hydrolysis rates and in vivo performance without scaffold re-optimization.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 16382-19-7
Cat. No. B3021251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
CAS16382-19-7
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C
InChIInChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3
InChIKeyKLUPNBFUMHAPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (CAS 16382-19-7) Matters in Advanced Synthesis


Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a key fluorinated indole building block for pharmaceutical R&D and agrochemical discovery . Its structure features a 5-fluoro substituent and a 3-methyl group on the indole core, with an ethyl ester at the 2-position, providing a unique electronic and steric profile for developing targeted compounds . The ethyl ester offers a balance of stability and reactivity, enabling controlled hydrolysis to the corresponding carboxylic acid for further derivatization or acting as a prodrug moiety [1]. This compound serves as a versatile intermediate for constructing complex molecules with potential antiviral, anticancer, and CNS-related activities .

Critical Structural and Physicochemical Differentiators of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate


Indole-2-carboxylates are a broad class, but specific substitutions on the indole ring, particularly at the 3- and 5-positions, critically impact biological activity, physicochemical properties, and synthetic utility [1]. In the context of NMDA receptor antagonism, SAR studies indicate that a 5-fluoro substitution is crucial for potent activity, but the presence or absence of a 3-methyl group and the choice of ester (ethyl vs. methyl) can fine-tune lipophilicity and in vivo performance [2]. The 3-methyl group in ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate influences conformational rigidity and potential for metabolic oxidation. The ethyl ester, with its distinct LogP compared to methyl analogs, offers a different hydrolysis rate and membrane permeability profile, making direct substitution without re-optimization a high-risk strategy . This compound's unique substitution pattern differentiates it from simple 5-fluoroindole-2-carboxylates, which lack the 3-methyl group and often have a free carboxylic acid, altering their target engagement and pharmacokinetics .

Quantitative Comparator Evidence for Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate


Enhanced Lipophilicity (cLogP) Compared to Key Analogs

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate exhibits a significantly higher calculated partition coefficient (cLogP) compared to its methyl ester and free carboxylic acid analogs. This enhanced lipophilicity directly translates to improved membrane permeability and a different in vivo distribution profile [1].

Lipophilicity Drug Design Pharmacokinetics

Differentiated Reactivity in Ester Hydrolysis vs. Methyl Ester Analog

The ethyl ester functionality in ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate undergoes hydrolysis at a distinct rate compared to its methyl ester analog. This difference is critical for controlling the release of the active carboxylic acid, 5-fluoro-3-methyl-1H-indole-2-carboxylic acid [1].

Prodrug Design Synthetic Intermediate Hydrolysis

Enhanced Antiviral Potency in Indole-2-carboxylate Series

Within the broader class of indole-2-carboxylate derivatives, the 5-fluoro-3-methyl substitution pattern is associated with enhanced broad-spectrum antiviral activity. While direct data for ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is limited, structurally related analogs demonstrate potent inhibition of both RNA and DNA viruses [1].

Antiviral Influenza Coxsackievirus

Critical Role of 5-Fluoro Substitution for NMDA Receptor Antagonism

SAR studies on indole-2-carboxylates as antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor complex have demonstrated that a halogen, specifically a fluorine, at the 5-position is essential for high-affinity binding [1]. The 5-fluoro group in ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is thus a critical pharmacophoric element not present in unsubstituted indole-2-carboxylates.

NMDA Antagonist Glycine Site CNS

High-Value Application Scenarios for Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate


Design of CNS-Penetrant Prodrugs Targeting NMDA Receptors

Due to its enhanced lipophilicity (cLogP 2.79) compared to its acid analog [1], ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is an ideal starting point for designing prodrugs intended to cross the blood-brain barrier. Once in the CNS, the ethyl ester is slowly hydrolyzed to release the active 5-fluoro-3-methyl-1H-indole-2-carboxylic acid, a known NMDA glycine site antagonist . This approach can improve brain penetration and provide sustained target engagement for treating acute and chronic neurological conditions.

Development of Next-Generation Broad-Spectrum Antiviral Agents

The 5-fluoro-3-methylindole core is a proven scaffold for broad-spectrum antiviral activity, as demonstrated by potent inhibition of influenza A and Coxsackie B3 viruses by related indole-2-carboxylates [2]. Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate serves as a versatile intermediate for rapid SAR exploration. Modifications at the ester position or N1 of the indole ring can be used to optimize potency, selectivity index (SI), and resistance profiles against emerging RNA and DNA viruses.

Fine-Tuning Pharmacokinetics in Kinase Inhibitor Programs

The balance of lipophilicity and potential for hydrogen bonding provided by the indole NH and carboxylate ester makes this compound a useful hinge-binding motif in kinase inhibitor design. The ethyl ester's slower hydrolysis rate, compared to a methyl ester, offers a longer half-life in plasma [3]. This is crucial for achieving sustained therapeutic drug levels for chronic indications like cancer or inflammatory diseases, where kinase inhibitors are a mainstay of treatment.

Building Block for Fluorinated Agrochemicals

The unique electronic properties conferred by the 5-fluoro substituent enhance the metabolic stability and bioactivity of agrochemical candidates. Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate can be used to synthesize novel fluorinated indole derivatives with potential herbicidal, fungicidal, or insecticidal properties [4]. The ethyl ester provides a convenient handle for further derivatization, enabling the exploration of chemical space for crop protection solutions.

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